Cas no 2229474-11-5 (O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine)
O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine
- O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine
- EN300-1805460
- 2229474-11-5
-
- Inchi: 1S/C14H17NO/c1-14(2,10-16-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10,15H2,1-2H3
- InChI Key: MFUBJGUOZVVGAC-UHFFFAOYSA-N
- SMILES: O(CC(C)(C)C1C=CC=C2C=CC=CC=12)N
Computed Properties
- Exact Mass: 215.131014166g/mol
- Monoisotopic Mass: 215.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 35.2Ų
O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805460-1g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 1g |
$1458.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-5g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 5g |
$4226.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-10g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 10g |
$6266.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-0.05g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-0.1g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-0.25g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-0.5g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-1.0g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-1805460-2.5g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 2.5g |
$2856.0 | 2023-09-19 | ||
| Enamine | EN300-1805460-5.0g |
O-[2-methyl-2-(naphthalen-1-yl)propyl]hydroxylamine |
2229474-11-5 | 5g |
$4226.0 | 2023-05-23 |
O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine
Introduction to O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine (CAS No. 2229474-11-5)
O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229474-11-5, belongs to a class of molecules that exhibit intriguing chemical properties, making it a subject of extensive study in synthetic chemistry and medicinal chemistry. The structural features of this compound, particularly the presence of a hydroxylamine functional group and a naphthalene moiety, contribute to its unique reactivity and potential applications in drug design.
The compound's molecular structure consists of a propyl chain substituted with a methyl group at the second carbon position, which is further linked to a naphthalen-1-yl group. This arrangement creates a rigid framework that can be exploited for the development of novel therapeutic agents. The hydroxylamine moiety, characterized by its -NH-OH group, is known for its ability to participate in various chemical reactions, including nucleophilic substitution and oxidation processes. These properties make O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of new drugs that target specific biological pathways. O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine has been explored as a potential precursor in the synthesis of molecules that interact with enzymes and receptors involved in disease processes. For instance, studies have shown that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and cancer. The naphthalene ring, known for its stability and aromaticity, can serve as a scaffold for designing molecules with enhanced binding affinity to biological targets.
The pharmaceutical industry has been increasingly leveraging computational methods and high-throughput screening to identify promising candidates for drug development. O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine has been utilized in virtual screening campaigns to identify novel scaffolds that could lead to the discovery of new therapeutic agents. Its unique structural features make it an attractive candidate for further exploration in drug design.
One of the most compelling aspects of O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine is its versatility in synthetic chemistry. The compound can be modified in various ways to create a diverse library of derivatives with tailored properties. For example, functionalization of the hydroxylamine group can lead to the formation of amides or imines, which are crucial intermediates in many drug syntheses. Additionally, the presence of the naphthalene ring provides opportunities for further derivatization, allowing chemists to explore different substitution patterns and electronic properties.
The synthesis of O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine involves multiple steps, each requiring careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, reducing the number of synthetic steps and minimizing byproduct formation. These improvements have made it more feasible to produce larger quantities of the compound for research purposes.
In conclusion, O-2-methyl-2-(naphthalen-1-yl)propylhydroxylamine (CAS No. 2229474-11-5) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of innovative therapeutic agents.
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